molecular formula C11H8O2 B12660689 5-Benzylidenefuran-2(5H)-one CAS No. 35304-86-0

5-Benzylidenefuran-2(5H)-one

Cat. No.: B12660689
CAS No.: 35304-86-0
M. Wt: 172.18 g/mol
InChI Key: DMWDECPSZZVGPO-NTMALXAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzylidenefuran-2(5H)-one is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring with a benzylidene group attached at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzylidenefuran-2(5H)-one typically involves the condensation of furan-2(5H)-one with benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene group at the 5-position of the furan ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Benzylidenefuran-2(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan-2,5-dione derivatives, while reduction can produce 5-benzylfuran-2(5H)-one .

Scientific Research Applications

5-Benzylidenefuran-2(5H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Benzylidenefuran-2(5H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    5-Benzylfuran-2(5H)-one: Similar structure but lacks the benzylidene group.

    Furan-2(5H)-one: The parent compound without any substituents at the 5-position.

    Benzylidene derivatives of other heterocycles: Compounds with similar benzylidene groups attached to different heterocyclic rings.

Uniqueness

5-Benzylidenefuran-2(5H)-one is unique due to the presence of both the furan ring and the benzylidene group, which confer distinct chemical reactivity and potential biological activities. This combination of structural features makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

35304-86-0

Molecular Formula

C11H8O2

Molecular Weight

172.18 g/mol

IUPAC Name

(5Z)-5-benzylidenefuran-2-one

InChI

InChI=1S/C11H8O2/c12-11-7-6-10(13-11)8-9-4-2-1-3-5-9/h1-8H/b10-8-

InChI Key

DMWDECPSZZVGPO-NTMALXAHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C=CC(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C=C2C=CC(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.